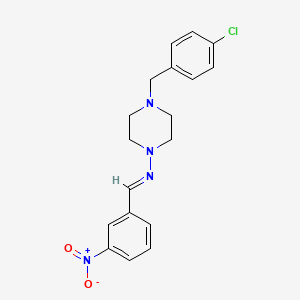![molecular formula C14H12Cl2N2OS B5527520 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5527520.png)
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” is a chemical compound with the molecular formula C14H12Cl2N2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” is represented by the linear formula C14H12Cl2N2OS . The molecular weight of this compound is 327.22888 .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A , with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity (IC50 = 7.53 μmol/L) and a high selectivity index (SI) value against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antitubercular Potential
Given the cyclopropane ring and thiazole group, our compound might be relevant in the fight against tuberculosis. However, dedicated studies are needed to confirm this.
Safety and Hazards
Sigma-Aldrich provides “N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” as part of a collection of rare and unique chemicals. They do not provide specific safety and hazard information for this compound . Therefore, it’s important to handle it with care and use appropriate safety measures.
Direcciones Futuras
The future directions for the study and application of “N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” are not clear at this time. As it is part of a collection of rare and unique chemicals, it may have potential uses in various fields of research . Further studies are needed to explore its properties and potential applications.
Mecanismo De Acción
Target of Action
The primary targets of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide are currently unknown. This compound is a derivative of thiazole and dichlorobenzyl, both of which have been found in various bioactive compounds . Thiazole derivatives have been associated with a wide range of biological activities , and dichlorobenzyl is a common moiety in many pharmaceuticals.
Mode of Action
As a thiazole derivative, it may interact with biological targets through the thiazole ring, which is a key structural component of many bioactive molecules The dichlorobenzyl group may also play a role in its interactions with biological targets
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . .
Result of Action
Given the diverse biological activities associated with thiazole derivatives , this compound may have a range of potential effects.
Propiedades
IUPAC Name |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-11-3-1-2-9(12(11)16)6-10-7-17-14(20-10)18-13(19)8-4-5-8/h1-3,7-8H,4-6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDUZQBULSTCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,2-dimethylbutanoyl)amino]benzamide](/img/structure/B5527454.png)



![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5527471.png)
![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]thio}acetohydrazide](/img/structure/B5527475.png)

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5527485.png)


![N-(5-methylisoxazol-3-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5527505.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5527517.png)